2-(3,3,3-Trifluoropropanamido)propanoic acid

説明

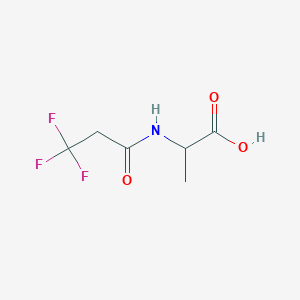

2-(3,3,3-Trifluoropropanamido)propanoic acid is a fluorinated propanoic acid derivative characterized by a trifluoropropanamido group (-NHCOCF₂CH₂F) attached to the α-carbon of the propanoic acid backbone. Fluorinated compounds are often engineered to enhance metabolic stability, lipophilicity, or target-binding affinity compared to non-fluorinated analogs .

特性

IUPAC Name |

2-(3,3,3-trifluoropropanoylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO3/c1-3(5(12)13)10-4(11)2-6(7,8)9/h3H,2H2,1H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMJDJSJEGCIIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3,3-Trifluoropropanamido)propanoic acid typically involves the reaction of 3,3,3-trifluoropropanoic acid with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include maintaining the temperature at room temperature and using an inert atmosphere to prevent any side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

化学反応の分析

Types of Reactions

2-(3,3,3-Trifluoropropanamido)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

科学的研究の応用

Medicinal Chemistry Applications

1. Anesthetic Properties

Research has shown that derivatives of 3,3,3-trifluoro-2-hydroxy-2-phenyl-propionamide exhibit significant anesthetic and anticonvulsant activities. These compounds can reduce the minimum alveolar concentration (MAC) of isoflurane without affecting cardiovascular parameters such as heart rate and blood pressure. This suggests potential for developing safer anesthetics with fewer side effects .

2. Anticonvulsant Activity

The same class of compounds demonstrated potent anticonvulsant effects in various animal models. For instance, studies indicated that certain analogues significantly reduced seizure activity in maximal electroshock models, highlighting their therapeutic potential for epilepsy treatment .

3. Neuroprotective Effects

Research indicates that analogues of propanoic acid can offer neuroprotective benefits, particularly in models of neurodegenerative diseases. These compounds may modulate inflammatory pathways and oxidative stress responses, making them candidates for treating conditions like Alzheimer's disease .

Materials Science Applications

1. Polymer Chemistry

The incorporation of trifluoropropanoic acid into polymer matrices can enhance thermal stability and chemical resistance. Its fluorinated structure provides unique properties that are advantageous in creating high-performance materials suitable for harsh environments .

2. Photocatalysis

Recent studies have explored the use of trifluoropropanoic acid derivatives in photocatalytic processes for converting waste plastics into valuable chemicals. The compound acts as an intermediate in the production of propionic acid and other hydrocarbons through advanced catalytic methods .

Environmental Science Applications

1. Biodegradation Studies

The environmental impact of trifluoropropanoic acid and its derivatives is being investigated regarding their biodegradability and potential toxicity to aquatic life. Understanding these aspects is crucial for assessing their safety in environmental applications .

2. Agricultural Chemicals

Trifluoropropanoic acid derivatives are being explored as potential agricultural chemicals to enhance crop protection against pests and diseases. Their unique chemical properties could lead to the development of more effective agrochemicals with reduced environmental footprints .

Data Tables

Case Studies

-

Anesthetic Development

A study evaluating the anesthetic properties of 3,3,3-trifluoro-2-hydroxy-2-phenyl-propionamide found that it effectively reduced MAC values while maintaining stable hemodynamics during anesthesia induction. This research supports the compound's potential as a safer alternative to traditional anesthetics. -

Photocatalytic Efficiency

Research on photocatalytic systems incorporating trifluoropropanoic acid demonstrated a significant increase in ethylene production from polyethylene waste under mild conditions, showcasing the compound's utility in sustainable waste management practices.

作用機序

The mechanism of action of 2-(3,3,3-Trifluoropropanamido)propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Fluorinated Propanoic Acid Derivatives

(a) Trifluoroacetyl-Substituted Analogs

The compound 3-[4-(Methoxycarbonyl)phenyl]-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid () shares a trifluoroacetyl group (-COCF₃) instead of the trifluoropropanamido group. The methoxycarbonylphenyl moiety in this analog may enhance aromatic interactions in drug-receptor binding, a feature absent in the target compound .

(b) Perfluorinated Propanoic Acids

Compounds like Propanoic acid, 2,2,3-trifluoro-3-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]- () exhibit extensive fluorination, which increases hydrophobicity and environmental persistence. In contrast, the target compound’s single trifluoropropanamido group balances lipophilicity with biodegradability, making it more suitable for pharmaceutical applications where environmental impact is a concern .

NSAID-Conjugated Propanoic Acids

lists NSAID derivatives such as 3-(2-(4-isobutylphenyl)propanamido)propanoic acid (compound 5) and 3-(2-(6-methoxynaphthalen-2-yl)propanamido)propanoic acid (compound 7). These compounds replace the trifluoropropanamido group with aryl or heteroaryl substituents linked to NSAID pharmacophores. Key differences include:

Structural Analogs with Similarity Scores

provides similarity data for structurally related compounds:

| Compound Name | Similarity Score | Key Structural Differences |

|---|---|---|

| 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid | 1.00 | Trifluoromethyl on phenyl ring; amino group replaces amide |

| 2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid | 0.86 | Acetic acid backbone; trifluoromethyl on phenyl ring |

The lower similarity scores highlight the critical role of the propanoic acid backbone and the amide-linked trifluoropropanamide group in the target compound’s unique properties .

生物活性

2-(3,3,3-Trifluoropropanamido)propanoic acid is a compound of interest in biochemical research due to its unique structural features and potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₆H₈F₃NO₃

- Molecular Weight : 199.13 g/mol

- Structure : The compound features a propanoic acid backbone with a trifluoropropanamido group, contributing to its distinct chemical reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may modulate pathways associated with inflammation and cell signaling.

- Inhibition of Neutrophil Chemotaxis : Similar compounds have shown efficacy in reducing the recruitment of polymorphonuclear neutrophils (PMNs) at sites of inflammation. This mechanism is crucial in managing inflammatory responses and conditions such as rheumatoid arthritis and glomerulonephritis .

- Impact on Cytokine Production : Research indicates that related compounds do not interfere with the production of prostaglandin E₂ (PGE₂) in murine macrophages stimulated with lipopolysaccharides (LPS), suggesting a selective modulation of inflammatory pathways without broad immunosuppression .

Antioxidant Properties

Antioxidant activity is another area where propanoic acid derivatives have shown promise. Compounds structurally similar to this compound have been tested for their ability to scavenge free radicals.

- DPPH Radical Scavenging Assay : Some derivatives demonstrated potent antioxidant capabilities comparable to established antioxidants like ascorbic acid, suggesting that this compound could also possess similar properties .

Case Studies and Research Findings

- Neutrophil Infiltration in Cerebral Ischemia : A study evaluating the effects of related compounds on PMN infiltration during transient cerebral ischemia found significant reductions in infarct size and neurological deficits . This suggests that this compound may have protective effects in neuroinflammatory conditions.

- Chronic Inflammatory Diseases : The potential therapeutic applications extend to chronic diseases characterized by excessive neutrophil activation. Compounds similar to this compound have been implicated in reducing symptoms associated with conditions like Bullous Pemphigoid and idiopathic fibrosis .

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| 2-(4-Hydroxyphenyl)amino)propanoic Acid | Antioxidant and anticancer | High cytotoxicity against A549 cells |

| 2-Aryl-propionic Acids | Neutrophil chemotaxis inhibition | Effective in chronic inflammatory diseases |

| 2-(Trifluoromethyl)-1,3-oxazol-2-yl derivatives | Cytokine modulation | Reduced inflammation in animal models |

Q & A

Q. What are effective synthetic routes for 2-(3,3,3-Trifluoropropanamido)propanoic acid?

- Methodological Answer : The synthesis typically involves coupling trifluoropropanoyl chloride with β-alanine derivatives. Key steps include:

- Acylation : React β-alanine with 3,3,3-trifluoropropanoyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base to neutralize HCl byproducts .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Confirm purity via HPLC (>98%) and monitor reaction progress using NMR to track fluorine incorporation .

- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of β-alanine to acyl chloride) and temperature (0°C to room temperature) to minimize side reactions.

Q. How can spectroscopic methods characterize the structure of this compound?

- Methodological Answer : Use a multi-technique approach:

- NMR : NMR identifies proton environments (e.g., amide NH at δ 6.8–7.2 ppm, α-CH at δ 3.4–3.6 ppm). NMR confirms trifluoromethyl symmetry (singlet near δ -65 ppm) .

- IR Spectroscopy : Detect amide C=O stretch (~1650 cm) and carboxylic acid O-H stretch (broad ~2500–3300 cm) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., O–H⋯O dimers observed in related fluorinated propanoic acids) .

Advanced Research Questions

Q. How does fluorination at the propionamide group influence bioactivity?

- Methodological Answer : The trifluoromethyl group enhances metabolic stability and lipophilicity. To evaluate:

- QSAR Studies : Correlate logP (measured via shake-flask method) with cellular permeability (Caco-2 assay). Fluorination increases logP by ~0.5–1.0 units compared to non-fluorinated analogs .

- Enzyme Inhibition Assays : Test against serine hydrolases (e.g., chymotrypsin) using fluorogenic substrates. The electron-withdrawing CF group may reduce hydrolysis rates by destabilizing tetrahedral intermediates .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, pKa)?

- Methodological Answer : Discrepancies often arise from solvent effects or impurities. Strategies include:

- Standardized Measurements : Use potentiometric titration (GLpKa instrument) under controlled ionic strength (0.15 M KCl) to determine pKa. Reported pKa values for similar compounds range from 3.8–4.2 .

- Solubility Profiling : Perform equilibrium solubility assays in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Fluorination typically reduces aqueous solubility (e.g., 2.1 mg/mL vs. 8.5 mg/mL for non-fluorinated analogs) .

Q. What strategies optimize fluorinated polymer synthesis using this compound as a monomer?

- Methodological Answer : Incorporate the compound into step-growth polymers via carbodiimide-mediated coupling:

- Polymerization : React with diols/diamines (e.g., PEG-600) using DCC/DMAP in THF. Monitor molecular weight (Mn) via GPC (target Mn: 10–15 kDa) .

- Material Properties : Fluorination improves thermal stability (TGA shows decomposition >250°C) and reduces surface energy (contact angle ~110° for water) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。